molecular formula C14H14N4O B2955405 (E)-5-(2-benzylidenehydrazinyl)-2-isopropyloxazole-4-carbonitrile CAS No. 620584-63-6

(E)-5-(2-benzylidenehydrazinyl)-2-isopropyloxazole-4-carbonitrile

Cat. No. B2955405
CAS RN: 620584-63-6
M. Wt: 254.293
InChI Key: DZUSJAUGPJXQLP-CXUHLZMHSA-N
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Description

Benzylidenehydrazinyl compounds are a class of organic compounds that contain a hydrazine functional group attached to a benzylidene moiety . They are often used in the synthesis of various pharmaceuticals and have been studied for their potential biological activities .


Synthesis Analysis

The synthesis of benzylidenehydrazinyl compounds typically involves the reaction of a benzaldehyde derivative with hydrazine . The exact conditions and reagents used can vary depending on the specific compounds being synthesized .


Molecular Structure Analysis

The molecular structure of benzylidenehydrazinyl compounds can be analyzed using techniques such as X-ray crystallography . This allows for the determination of the compound’s configuration and conformation .


Chemical Reactions Analysis

Benzylidenehydrazinyl compounds can undergo various chemical reactions, including cycloaddition reactions . The exact reactions that a specific benzylidenehydrazinyl compound can undergo would depend on its structure and the conditions used .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “(E)-5-(2-benzylidenehydrazinyl)-2-isopropyloxazole-4-carbonitrile” would depend on its specific structure. These properties could include its molecular weight, solubility, melting point, and boiling point .

Scientific Research Applications

Antioxidant and Antimicrobial Properties

  • Synthesis and Biological Activities : Novel pyrimidine-containing heterocycles have been synthesized, demonstrating potent antioxidant activity. These compounds, structurally related to "(E)-5-(2-benzylidenehydrazinyl)-2-isopropyloxazole-4-carbonitrile," suggest potential applications in addressing oxidative stress-related diseases or conditions (Salem & Errayes, 2016). Additionally, the antimicrobial activities of novel synthesized compounds, including pyrazole and dioxopyrazolidine derivatives, underline their potential as templates for developing new antimicrobial agents (Al‐Azmi & Mahmoud, 2020).

Electronic and Photophysical Properties

  • Electron Affinity and UV-Vis Absorption : Modifications of quinonimine derivatives to improve electron affinities and UV-visible absorption profiles suggest applications in electronic materials or photophysical studies. The incorporation of ylidenemalononitrile groups, similar to the nitrile functionality in "(E)-5-(2-benzylidenehydrazinyl)-2-isopropyloxazole-4-carbonitrile," indicates the potential for developing compounds with enhanced electronic properties (Zissimou et al., 2018).

Synthetic Intermediates

  • Facile Synthetic Routes : The synthetic versatility of related compounds, through reactions with hydrazine hydrate or Schiff base formation, highlights their utility as intermediates in organic synthesis. Such compounds can be precursors to a wide range of heterocyclic structures, suggesting the potential of "(E)-5-(2-benzylidenehydrazinyl)-2-isopropyloxazole-4-carbonitrile" in facilitating the synthesis of novel organic molecules (Elewa et al., 2021).

Mechanism of Action

While the mechanism of action of “(E)-5-(2-benzylidenehydrazinyl)-2-isopropyloxazole-4-carbonitrile” is not known, similar compounds have been studied for their biological activities. For example, some benzylidenehydrazinyl compounds have been found to have anti-cancer activity .

Future Directions

The future directions for research on benzylidenehydrazinyl compounds could include further studies on their synthesis, properties, and potential applications. For example, some benzylidenehydrazinyl compounds have been studied for their potential use in organic light-emitting diodes (OLEDs) .

properties

IUPAC Name

5-[(2E)-2-benzylidenehydrazinyl]-2-propan-2-yl-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O/c1-10(2)13-17-12(8-15)14(19-13)18-16-9-11-6-4-3-5-7-11/h3-7,9-10,18H,1-2H3/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZUSJAUGPJXQLP-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=C(O1)NN=CC2=CC=CC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=NC(=C(O1)N/N=C/C2=CC=CC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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